molecular formula C15H12Cl2INO2 B6050767 N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No. B6050767
M. Wt: 436.1 g/mol
InChI Key: LZQPHQFZVPKODM-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamides. It was first synthesized in 1991 by scientists at Pfizer, Inc. as a potential anticancer agent. Since then, CI-994 has been extensively studied for its various biological properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and changes in gene expression. HDACs are involved in the deacetylation of histones, which leads to the compaction of chromatin and the repression of gene expression. Inhibition of HDACs by N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide leads to the relaxation of chromatin and the activation of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis and metastasis in cancer cells. In addition, N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and antiviral effects against HIV.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has some limitations, including its low solubility and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, including:
1. Development of more potent and selective HDAC inhibitors based on the structure of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.
2. Investigation of the potential therapeutic applications of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in other diseases, such as neurodegenerative disorders and viral infections.
3. Identification of biomarkers for patient selection and response to N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide treatment.
4. Investigation of the combination of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide with other anticancer agents for improved efficacy.
5. Development of new formulations of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide to improve its solubility and bioavailability.
In conclusion, N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV. Its mechanism of action involves the inhibition of HDACs, which leads to changes in gene expression and various biochemical and physiological effects. N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, including the development of more potent and selective HDAC inhibitors and investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the reaction of 2-chloro-4-iodoaniline with 4-chloro-3-methylphenol in the presence of potassium carbonate and copper(I) iodide. The resulting product is then reacted with chloroacetyl chloride and hydroxylamine hydrochloride to yield N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in many types of cancer, and their inhibition by N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2INO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(18)7-13(14)17/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQPHQFZVPKODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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